2-chloro-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide
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Overview
Description
2-chloro-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide is an organic compound that belongs to the class of benzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized by reacting a suitable hydrazide with an appropriate nitrile under acidic or basic conditions.
Aromatic Substitution: The oxadiazole derivative is then subjected to a nucleophilic aromatic substitution reaction with this compound.
Coupling Reaction: The final step involves coupling the substituted oxadiazole with a benzoyl chloride derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
The major products formed from these reactions include oxides, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-chloro-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- **2-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide
- **5-chloro-2-methyl-4-isothiazolin-3-one
Uniqueness
2-chloro-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxadiazole ring and chloro group make it particularly interesting for various applications, setting it apart from other similar compounds .
Properties
Molecular Formula |
C17H14ClN3O2 |
---|---|
Molecular Weight |
327.8 g/mol |
IUPAC Name |
2-chloro-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide |
InChI |
InChI=1S/C17H14ClN3O2/c1-10-9-12(16-19-11(2)23-21-16)7-8-15(10)20-17(22)13-5-3-4-6-14(13)18/h3-9H,1-2H3,(H,20,22) |
InChI Key |
VLVYSBJIMWMOSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NOC(=N2)C)NC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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